ferulic acid

Übersicht

Beschreibung

ferulic acid, commonly known as this compound, is a hydroxycinnamic acid. It is a phenolic compound widely found in plant cell walls, particularly in seeds and leaves. This compound is known for its antioxidant properties and is used in various applications, including food, cosmetics, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferulic acid can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the oxidation of eugenol using potassium permanganate .

Industrial Production Methods

Industrially, this compound is often extracted from plant sources such as rice bran, wheat bran, and corn bran. The extraction methods include alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction . These methods are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ferulic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to dihydrothis compound.

Substitution: The hydroxyl group can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrothis compound.

Substitution: Various esters and ethers.

Wissenschaftliche Forschungsanwendungen

Ferulic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other phenolic compounds.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.

Industry: Used in the formulation of cosmetics, food preservatives, and health supplements.

Wirkmechanismus

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinnamic acid: Similar structure but lacks the methoxy and hydroxyl groups.

Coumaric acid: Similar structure but lacks the methoxy group.

Sinapic acid: Similar structure with additional methoxy groups.

Uniqueness

Ferulic acid is unique due to its combination of hydroxyl and methoxy groups, which contribute to its potent antioxidant properties. This makes it more effective in scavenging free radicals compared to its analogs .

Biologische Aktivität

Ferulic acid (FA) is a naturally occurring phenolic compound found in various plants, particularly in grains, fruits, and vegetables. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antioxidant Activity

This compound is renowned for its potent antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves donating hydrogen atoms to free radicals, which stabilizes them and prevents cellular damage.

Key Findings:

- Free Radical Scavenging : this compound has demonstrated a remarkable ability to reduce reactive oxygen species (ROS) levels in various cell types. In fibroblasts exposed to UV radiation, FA significantly lowered ROS production and lipid peroxidation .

- Cell Protection : Studies show that FA enhances the cellular antioxidant defense system by increasing levels of glutathione and catalase, which are crucial for detoxifying harmful oxidative products .

Anti-Inflammatory Effects

FA exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes.

Research Insights:

- Cytokine Regulation : this compound has been shown to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation .

- Clinical Applications : In clinical trials for conditions like rosacea, FA treatment led to reduced erythema and improved skin barrier function .

Antimicrobial Properties

This compound possesses antimicrobial activity against various pathogens, making it a potential candidate for treating infections.

Study Results:

- Bacterial Inhibition : Research indicates that FA can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Modified alkyl esters of FA have shown enhanced antibacterial activity due to improved lipid solubility .

Anticancer Potential

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Evidence from Studies:

- Cell Growth Regulation : FA has been shown to regulate cell cycle progression and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .

- In Vivo Studies : Animal studies indicate that FA can significantly reduce tumor volume in xenograft models .

Wound Healing Properties

This compound promotes wound healing through multiple mechanisms, including enhancing collagen synthesis and reducing oxidative stress at the wound site.

Case Study:

- In diabetic rats treated with this compound ointment, wound contraction was significantly higher compared to control groups. After 16 days, 96% healing was observed in the FA group versus 83% in the control group using standard treatments .

Summary Table of Biological Activities

Eigenschaften

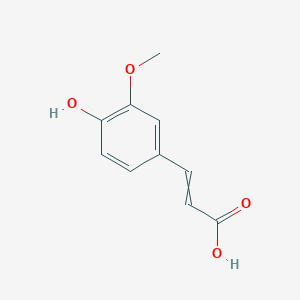

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97274-61-8 | |

| Details | Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97274-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5040673 | |

| Record name | Ferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-24-6 | |

| Record name | Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.